

## Fmoc-Aeg(N3)-OH: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	Fmoc-Aeg(N3)-OH	
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For researchers, scientists, and drug development professionals, this document provides an indepth guide to the chemical properties and applications of **Fmoc-Aeg(N3)-OH**, a key building block in modern peptide and peptoid synthesis. This guide details its chemical characteristics, provides a general experimental workflow for its use, and highlights its role in the development of novel therapeutic and research agents.

## **Core Chemical Properties**

**Fmoc-Aeg(N3)-OH**, also known as N-(9-Fluorenylmethyloxycarbonyl)-N-(2-azidoethyl)glycine, is a versatile synthetic amino acid derivative. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group makes it highly suitable for solid-phase peptide synthesis (SPPS), while the azidoethyl side chain enables its use in bioorthogonal "click chemistry" reactions.[1]



Property	Value	Source(s)
IUPAC Name	N-(((9H-fluoren-9- yl)methoxy)carbonyl)-N-(2- azidoethyl)glycine	[2][3]
Synonyms	Fmoc-N-(2-azidoethyl)glycine, 2-{(2-azidoethyl)[(9H-fluoren-9- ylmethoxy)carbonyl]amino}acet ic acid	Iris Biotech GmbH
CAS Number	1935981-35-3	[1][2]
Molecular Formula	C19H18N4O4	[2]
Molecular Weight	366.38 g/mol	[2]
Melting Point	107 - 113 °C	[1][3]
Appearance	White crystalline powder	[1]
Purity	≥95% (typically ≥98% by HPLC)	[1][2]
Storage Conditions	0 - 8 °C	[1][3]

## **Applications in Synthesis**

**Fmoc-Aeg(N3)-OH** is a valuable reagent for several advanced chemical synthesis applications:

- Peptoid Synthesis: Alkylation of the nitrogen on the amide bond with the azidoethyl group allows for the creation of peptoid structures. This modification introduces conformational restraints and allows for backbone derivatization, which can be used to alter properties such as cytotoxicity and receptor selectivity.
- Peptide Nucleic Acids (PNAs): This compound serves as a potential building block for the construction of customized PNAs.
- Click Chemistry: The terminal azide group is a key functionality for copper(I)-catalyzed azidealkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC)



reactions. This allows for the efficient and specific conjugation of the peptide or peptoid to other molecules, such as fluorescent probes, polymers for drug delivery, or other biomolecules.[1]

 Macrocyclization: The azide functionality can be used for the design of macrocyclic peptides through intermolecular crosslinking or for backbone stabilization via intramolecular ringclosure.

## **Experimental Protocols**

Detailed experimental protocols for the synthesis of **Fmoc-Aeg(N3)-OH** and its specific use in peptide synthesis can be found in the primary literature. A key reference describing the synthesis and application of a similar N-azidoalkylated amino acid is:

 Fernández-Llamazares, A. I., et al. The Backbone N-(4-Azidobutyl) Linker for the Preparation of Peptide Chimera. Org. Lett.2013, 15 (17), 4572–4575.

A general protocol for the incorporation of **Fmoc-Aeg(N3)-OH** into a peptide sequence using solid-phase peptide synthesis (SPPS) would follow the standard Fmoc chemistry workflow.

# General Experimental Workflow for Fmoc-Aeg(N3)-OH in Solid-Phase Peptide Synthesis

The following diagram illustrates a typical workflow for the incorporation of **Fmoc-Aeg(N3)-OH** into a peptide chain using manual or automated solid-phase peptide synthesis.

General workflow for incorporating Fmoc-Aeg(N3)-OH into a peptide sequence via SPPS.

### Signaling Pathways and Logical Relationships

The utility of **Fmoc-Aeg(N3)-OH** lies in its ability to introduce a bioorthogonal handle (the azide group) into a peptide or peptoid sequence. This allows for subsequent modification of the molecule without interfering with biological systems. The logical relationship for the application of this compound in, for example, creating a fluorescently labeled peptide for cellular imaging is depicted below.

Logical workflow for the synthesis and application of an azide-modified peptide.



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- To cite this document: BenchChem. [Fmoc-Aeg(N3)-OH: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2441095#fmoc-aeg-n3-oh-chemical-properties-and-iupac-name]

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